molecular formula C10H14ClNO2 B1463887 3-(3-Methoxyphenyl)oxetan-3-amine CAS No. 1332920-67-8

3-(3-Methoxyphenyl)oxetan-3-amine

Cat. No. B1463887
M. Wt: 215.67 g/mol
InChI Key: AETKUXBLSHMSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxyphenyl)oxetan-3-amine is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of oxetanes, which are cyclic organic compounds containing a four-membered ring with one oxygen and three carbon atoms. The unique structure of 3-(3-Methoxyphenyl)oxetan-3-amine makes it a promising candidate for the development of new drugs with improved efficacy and reduced side effects.

Scientific Research Applications

Skin Whitening Agent

(S. Choi et al., 2002) investigated a nitrogen analog of stilbene structurally related to 3-(3-Methoxyphenyl)oxetan-3-amine, finding it inhibited melanin production and tyrosinase activity, suggesting its potential use as a skin whitening agent.

Organic Photovoltaics

(G. Brotas et al., 2012) reported on the synthesis of a cross-linkable poly(3-hexylthiophene) copolymer incorporating an oxetane-functionalized thiophene comonomer for use in organic photovoltaic cells, highlighting the role of oxetane derivatives in enhancing solar cell performance.

Polymer Synthesis

(Amy T. Bellinghiere et al., 2015) described the synthesis of a C(3)-substituted oxetane that could serve for the facile incorporation of the oxetane moiety into polymers and pharmaceuticals, demonstrating the compound's relevance in material science and drug discovery.

Catalyst in Chemical Synthesis

(Wusheng Guo et al., 2016) explored a catalytic method for coupling oxetanes with carbon dioxide and amines to produce functionalized carbamates, illustrating the utility of oxetane derivatives in catalytic and synthetic chemistry.

properties

IUPAC Name

3-(3-methoxyphenyl)oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-4-2-3-8(5-9)10(11)6-13-7-10/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODQTGCWDBVPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)oxetan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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